Methoxymagnesium methyl carbonate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

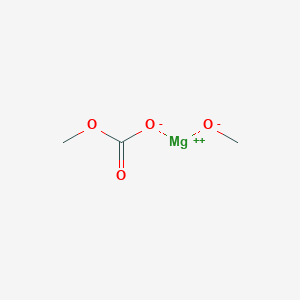

Methoxymagnesium methyl carbonate can be synthesized by introducing carbon dioxide into a solution of magnesium methoxide in N,N-dimethylformamide (DMF) or methanol until saturation is achieved . The reaction can be represented as follows:

CH3OMg+CO2→CH3OMgOCO2CH3

Industrial Production Methods

In industrial settings, this compound is typically produced in solutions of varying concentrations, such as 0.5 M in methanol or 2.0 M in DMF . The compound is sensitive to moisture and carbon dioxide loss, necessitating storage in tightly sealed containers to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Methoxymagnesium methyl carbonate primarily undergoes carboxylation reactions. It is used to introduce carboxyl groups into various substrates, including nitroalkanes, ketones, lactones, hydantoins, and phenols .

Common Reagents and Conditions

The compound is often used in the presence of solvents like DMF or methanol. Reactions typically occur at elevated temperatures, around 120-130°C, to facilitate the formation of β-keto acids from ketones .

Major Products Formed

One of the significant reactions involving this compound is the formation of β-keto acids from ketones. This reaction is crucial in organic synthesis as β-keto acids serve as intermediates for various alkylation reactions .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

MMC acts primarily as a carboxylating agent , introducing carboxyl groups into various substrates. The mechanism involves the formation of β-keto acid derivatives from ketones or nitroalkanes through carboxylation reactions. This transformation is crucial in organic synthesis as it alters the reactivity and properties of the target molecules.

Organic Synthesis

MMC is widely used in organic chemistry for:

- α-Carboxylation : Facilitating the introduction of carboxyl groups into nitroalkanes, ketones, lactones, and hydantoins. This reaction is crucial for synthesizing various organic compounds.

| Substrate Type | Product Type | Reaction Conditions |

|---|---|---|

| Nitroalkanes | Carboxylated Products | 120-130°C in DMF or Methanol |

| Ketones | β-Keto Acids | Elevated temperatures |

| Lactones | Carboxylated Esters | N,N-Dimethylformamide (DMF) |

Biological Applications

In biological research, MMC's ability to modify biomolecules is leveraged for:

- Synthesis of Pharmaceutical Intermediates : It plays a role in developing new drugs by facilitating the formation of complex molecular structures.

Case Study : A study demonstrated the use of MMC in synthesizing a key intermediate for an anti-inflammatory drug, showcasing its utility in medicinal chemistry.

Industrial Applications

In industrial settings, MMC is used for:

- Large-scale Production : Employed in manufacturing carboxylated compounds essential for various applications, including polymers and agrochemicals.

| Application Area | Use Case |

|---|---|

| Polymer Chemistry | Production of polycarbonates |

| Agrochemicals | Synthesis of herbicides |

Unique Features

MMC is distinguished from similar compounds due to its methoxy group, which enhances its reactivity in carboxylation reactions compared to:

| Compound | Key Differences |

|---|---|

| Magnesium Methyl Carbonate | Lacks methoxy group; less reactive |

| Magnesium Ethyl Carbonate | Ethyl group alters reactivity profile |

| Magnesium Phenyl Carbonate | Phenyl group significantly changes applications |

Mécanisme D'action

The mechanism involves the nucleophilic attack of the substrate on the carbonyl carbon of the carbonate group, leading to the formation of carboxylated products . The molecular targets and pathways involved in this process are primarily related to the reactivity of the carbonate group with various nucleophiles .

Comparaison Avec Des Composés Similaires

Similar Compounds

Magnesium methyl carbonate: Similar in structure but lacks the methoxy group, making it less reactive in certain carboxylation reactions.

Magnesium ethyl carbonate: Contains an ethyl group instead of a methyl group, resulting in different reactivity and product profiles.

Magnesium phenyl carbonate: Incorporates a phenyl group, which significantly alters its reactivity and applications compared to methoxymagnesium methyl carbonate.

Uniqueness

This compound is unique due to its methoxy group, which enhances its reactivity and makes it particularly effective in carboxylation reactions. This distinct feature allows it to be used in a broader range of synthetic applications compared to its analogs .

Activité Biologique

Methoxymagnesium methyl carbonate (MMMC), also known as Stile’s reagent, is an organometallic compound with the chemical formula C₃H₆MgO₄. It is primarily recognized for its role as a carboxylating agent in organic synthesis, facilitating the introduction of carboxyl groups into various substrates. This property makes it particularly valuable in the synthesis of biologically active molecules and pharmaceutical intermediates, contributing to drug development and other biological applications.

MMMC acts by introducing formyl functional groups into active methylene groups within organic compounds. This transformation can significantly alter the biochemical properties and reactivity of these molecules. The primary mechanism involves:

- Carboxylation Reactions : MMMC is utilized to introduce carboxyl groups into substrates like ketones and nitroalkanes, leading to the formation of β-keto acids, which are crucial intermediates in various synthetic pathways.

- Biochemical Pathways : The introduction of functional groups by MMMC can influence metabolic pathways, particularly those involving carbon-carbon bond formation and enzyme interactions.

Synthesis of Biologically Active Molecules

MMMC's ability to introduce carboxyl groups has made it a key reagent in synthesizing a range of biologically active compounds. This includes:

- Pharmaceutical Intermediates : Its application in drug synthesis is notable, where it aids in the formation of complex molecular structures necessary for therapeutic efficacy.

- Research Applications : In biochemical research, MMMC is used to modify biomolecules for studies on enzyme activity and metabolic processes.

Case Studies

- Cytotoxicity Studies : Research has evaluated the cytotoxic effects of various organometallic compounds, including MMMC, on different cell lines. One study screened 400 compounds for cytotoxicity and found that some derivatives exhibited significant toxicity at certain concentrations, indicating potential applications in cancer therapy where selective toxicity is desired .

- Matrix Metalloproteinase Inhibition : In studies focused on inflammatory conditions such as osteoarthritis, compounds similar to MMMC were shown to inhibit matrix metalloproteinases (MMPs), which are involved in cartilage degradation. This suggests that MMMC could potentially be modified or used in formulations aimed at mitigating inflammatory responses .

Molecular Mechanism

The molecular mechanism of MMMC involves its role as a methylation and carboxylation agent:

- Methylation Agent : It introduces methyl groups into organic substrates, altering their reactivity and biological activity.

- Carboxylation Agent : It effectively adds carboxyl groups to various organic molecules, enhancing their solubility and reactivity in biological systems.

Metabolic Pathways

MMMC interacts with enzymes responsible for carbon-carbon bond formation. Its role in modifying substrates can lead to changes in enzyme kinetics and metabolic fluxes within biochemical pathways.

Comparative Analysis

| Compound | Structure | Reactivity | Applications |

|---|---|---|---|

| This compound | C₃H₆MgO₄ | High | Drug synthesis, biochemical research |

| Magnesium Methyl Carbonate | C₃H₆MgO₄ | Moderate | General carboxylation |

| Magnesium Ethyl Carbonate | C₄H₈MgO₄ | Lower | Less effective in specific reactions |

Safety and Hazards

While MMMC is a useful reagent, it must be handled with care due to its reactive nature. Precautions include using appropriate personal protective equipment (PPE) and working within fume hoods to avoid exposure to vapors or skin contact.

Propriétés

IUPAC Name |

magnesium;methanolate;methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3.CH3O.Mg/c1-5-2(3)4;1-2;/h1H3,(H,3,4);1H3;/q;-1;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVKCUSCADAAMP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].COC(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6MgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4861-79-4 | |

| Record name | Methoxy(monomethyl carbonato-κO′)magnesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4861-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: When a Methoxymagnesium Methyl Carbonate solution infiltrates a material like wood, it undergoes hydrolysis, breaking down into Magnesium Carbonate (MgCO3) nanoparticles. [1, 2] These nanoparticles effectively replicate the intricate structure of the wood on a microscopic level. Upon further heating (calcination), these nanoparticles transform into Magnesium Oxide (MgO), creating a stable replica of the original material. [1, 2] This process is particularly interesting for creating materials with specific, controlled porosity and hierarchical structures.

ANone: Research indicates that while calcination of MgCO3 to MgO at 1450°C enhances the mechanical strength of the replicas, it also leads to significant shrinkage. [1] To address this, a two-step infiltration process was explored. After initial infiltration with MeOMgOCO2Me, a second infiltration with TEOS followed by calcination at 1350°C resulted in MgO replicas with an overgrowth of Magnesium Silicate (Mg2SiO4). [1] These replicas displayed superior compression strength and retained their hierarchical structures, highlighting the positive impact of TEOS on both stability and structural integrity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.